molecular formula C32H23Br2N3O6 B11540642 2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 3-methylbenzoate

2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 3-methylbenzoate

Cat. No.: B11540642
M. Wt: 705.3 g/mol
InChI Key: YBBZRQPHRGEXCZ-UDKZCEGXSA-N
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Description

2-[(E)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-METHYLBENZOATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including benzodioxole, phenylformamido, and dibromophenyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-METHYLBENZOATE typically involves multi-step organic reactions. The starting materials are carefully chosen to introduce the desired functional groups. Common synthetic routes may include:

    Step 1: Formation of the benzodioxole moiety through cyclization reactions.

    Step 2: Introduction of the phenylformamido group via amide bond formation.

    Step 3: Bromination of the phenyl ring to obtain the dibromophenyl derivative.

    Step 4: Coupling reactions to assemble the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-METHYLBENZOATE involves interactions with molecular targets and pathways within biological systems. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Specific biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-METHYLBENZOATE
  • 2-[(E)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-METHYLBENZOATE

Uniqueness

The uniqueness of 2-[(E)-{[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-METHYLBENZOATE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C32H23Br2N3O6

Molecular Weight

705.3 g/mol

IUPAC Name

[2-[(E)-[[(Z)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-4,6-dibromophenyl] 3-methylbenzoate

InChI

InChI=1S/C32H23Br2N3O6/c1-19-6-5-9-22(12-19)32(40)43-29-23(15-24(33)16-25(29)34)17-35-37-31(39)26(36-30(38)21-7-3-2-4-8-21)13-20-10-11-27-28(14-20)42-18-41-27/h2-17H,18H2,1H3,(H,36,38)(H,37,39)/b26-13-,35-17+

InChI Key

YBBZRQPHRGEXCZ-UDKZCEGXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/NC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C(=CC3=CC4=C(C=C3)OCO4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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